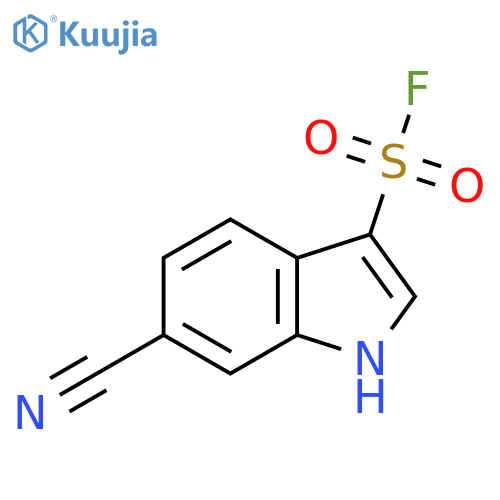Cas no 2168895-35-8 (6-cyano-1H-indole-3-sulfonyl fluoride)

2168895-35-8 structure
商品名:6-cyano-1H-indole-3-sulfonyl fluoride
6-cyano-1H-indole-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 6-cyano-1H-indole-3-sulfonyl fluoride
- EN300-1275637
- 2168895-35-8
-
- インチ: 1S/C9H5FN2O2S/c10-15(13,14)9-5-12-8-3-6(4-11)1-2-7(8)9/h1-3,5,12H
- InChIKey: DHYCQZKFCALEQS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CNC2C=C(C#N)C=CC=21)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 224.00557674g/mol
- どういたいしつりょう: 224.00557674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 82.1Ų
6-cyano-1H-indole-3-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275637-0.25g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.25g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-1275637-5.0g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 5g |
$2940.0 | 2023-06-08 | ||
| Enamine | EN300-1275637-500mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 500mg |
$974.0 | 2023-10-01 | ||
| Enamine | EN300-1275637-5000mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 5000mg |
$2940.0 | 2023-10-01 | ||
| Enamine | EN300-1275637-0.5g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.5g |
$974.0 | 2023-06-08 | ||
| Enamine | EN300-1275637-10000mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 10000mg |
$4360.0 | 2023-10-01 | ||
| Enamine | EN300-1275637-2.5g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 2.5g |
$1988.0 | 2023-06-08 | ||
| Enamine | EN300-1275637-0.05g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.05g |
$851.0 | 2023-06-08 | ||
| Enamine | EN300-1275637-0.1g |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 0.1g |
$892.0 | 2023-06-08 | ||
| Enamine | EN300-1275637-100mg |
6-cyano-1H-indole-3-sulfonyl fluoride |
2168895-35-8 | 100mg |
$892.0 | 2023-10-01 |
6-cyano-1H-indole-3-sulfonyl fluoride 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
2168895-35-8 (6-cyano-1H-indole-3-sulfonyl fluoride) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
